molecular formula C8H9BrO2 B8650972 4-Bromo-3-(2-hydroxyethyl)phenol

4-Bromo-3-(2-hydroxyethyl)phenol

Cat. No.: B8650972
M. Wt: 217.06 g/mol
InChI Key: CODFXJPNZHQAQN-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-hydroxyethyl)phenol is an organic compound characterized by a bromine atom attached to a phenol ring, which also contains a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-hydroxyethyl)phenol typically involves the bromination of 3-(2-hydroxy-ethyl)-phenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-hydroxyethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form 3-(2-hydroxy-ethyl)-phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: 4-Bromo-3-(2-carboxy-ethyl)-phenol.

    Reduction: 3-(2-hydroxy-ethyl)-phenol.

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-(2-hydroxy-ethyl)-phenol or 4-cyano-3-(2-hydroxy-ethyl)-phenol.

Scientific Research Applications

4-Bromo-3-(2-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-hydroxyethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular pathways and processes. The bromine atom and hydroxyethyl group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(2-methoxy-ethyl)-phenol
  • 4-Bromo-3-(2-amino-ethyl)-phenol
  • 4-Chloro-3-(2-hydroxy-ethyl)-phenol

Uniqueness

4-Bromo-3-(2-hydroxyethyl)phenol is unique due to the presence of both a bromine atom and a hydroxyethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

4-bromo-3-(2-hydroxyethyl)phenol

InChI

InChI=1S/C8H9BrO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,10-11H,3-4H2

InChI Key

CODFXJPNZHQAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCO)Br

Origin of Product

United States

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